フリバンセリン塩酸塩
概要
説明
Flibanserin hydrochloride, chemically described as a benzimidazole, is primarily recognized for its action on serotonin receptors, specifically as a 5-HT1A agonist and 5-HT2A antagonist. Initially synthesized as an antidepressant, its approval by the FDA for treating hypoactive sexual desire disorder (HSDD) in premenopausal women marked its first global approval, acknowledging its unique pharmacological profile aimed at adjusting neurotransmitter levels to manage HSDD (Deeks, 2015).
Synthesis Analysis
The synthesis of flibanserin involves a process that leads to its identification as a compound with a high affinity for serotonin receptors. This synthesis was aimed at producing a molecule capable of influencing neurotransmitter activity, particularly targeting the serotonin system to correct imbalances associated with sexual desire disorders.
Molecular Structure Analysis
Flibanserin’s molecular structure, characterized by its benzimidazole framework, plays a crucial role in its pharmacological activity. The molecule's interaction with serotonin receptors is attributed to its specific structural features, which enable selective agonist activity at 5-HT1A receptors and antagonist activity at 5-HT2A receptors. This dual action is believed to correct the neurotransmitter imbalance in the brain areas associated with sexual desire (Qi et al., 2020).
Chemical Reactions and Properties
Flibanserin's chemical properties, including its reactivity and interaction with other substances, are significant for its pharmacodynamic profile. Its interaction with serotonin receptors influences the levels of neurotransmitters such as dopamine and norepinephrine in the brain, which are critical for modulating sexual desire. The chemical reactions flibanserin undergoes, including its metabolism and interaction with human enzymes, contribute to its therapeutic effects and its distribution within the body.
Physical Properties Analysis
The physical properties of flibanserin, such as solubility and stability, are essential for its formulation and efficacy as a medication. Its low water solubility and the presence of multiple solid forms impact its bioavailability and therapeutic effectiveness. Research into the solid forms of flibanserin provides insight into its stability and the potential for solid-state transitions, which are critical for developing effective pharmaceutical formulations (Qi et al., 2020).
科学的研究の応用
性欲低下障害(HSDD)の治療
フリバンセリン塩酸塩は、Addyi™としても知られており、主に閉経前の女性の性欲低下障害(HSDD)の治療のために開発されました . 脳内のドーパミンとノルアドレナリンのレベルを上昇させ、セロトニンのレベルを低下させることで作用します .
脳への送達強化
ナノテクノロジーの原理を用いて、フリバンセリンの脳への送達を強化するための研究が行われています . これは、フリバンセリンの欠点、例えば肝臓での初回通過代謝への感受性、水への溶解度の低さ、酸性胃環境での分解を回避することを目的としています .
製薬特性の最適化
望ましい製薬特性を備えたフリバンセリンのスパングラスチック(SPLs)を最適化するために、応答曲面ランダム化D最適設計が用いられました . これは、スパングラスチックのサイズを小さくし、ゼータ電位を大きくすることを目的としています .
分光蛍光定量
フリバンセリンは強い固有の蛍光挙動を示し、製薬剤形や生物学的サンプル中の定量に利用できます . これは、特に研究開発および薬剤の品質管理において役立ちます .
うつ病治療研究
フリバンセリンの抗うつ作用は非常に弱いため、うつ病の治療薬としての開発は中止されましたが、この用途について評価されました . これは、神経精神医学研究におけるフリバンセリンの可能性を示しています
作用機序
Target of Action
Flibanserin hydrochloride primarily targets the serotonin receptors in the brain . It has a high affinity for 5-HT1A and 5-HT2A receptors , acting as an agonist on 5-HT1A and an antagonist on 5-HT2A . These receptors play a crucial role in regulating mood, appetite, and sleep.
Mode of Action
Flibanserin’s interaction with its targets results in a lowering of serotonin levels in the brain and an increase in norepinephrine and dopamine neurotransmitters . This is achieved through its agonist activity on 5-HT1A and antagonist activity on 5-HT2A . Under higher levels of brain serotonin (i.e., under stress), flibanserin may occupy 5-HT2A receptors in higher proportion than 5-HT1A receptors .
Biochemical Pathways
The action of flibanserin on neurotransmitter receptors contributes to the reduction in serotonin levels and increase in dopamine and norepinephrine levels . These changes in neurotransmitter levels may play a part in reward processing , potentially improving sexual desire .
Pharmacokinetics
Flibanserin is extensively metabolized by the liver, mainly by CYP3A4 and CYP2C19 . It has a bioavailability of 33% and is ~98% protein-bound . The elimination half-life is approximately 11 hours , and it is excreted via the bile duct (51%) and kidney (44%) .
Result of Action
The molecular and cellular effects of flibanserin’s action result in an improvement in sexual desire , an increase in the number of satisfying sexual events , and a decrease in the distress associated with low sexual desire .
Action Environment
The action, efficacy, and stability of flibanserin can be influenced by various environmental factors. For instance, the use of alcohol concomitantly or close together in time with flibanserin increases the risk of severe hypotension and syncope . Also, concomitant use of flibanserin and moderate or potent CYP3A4 inhibitors is contraindicated because of substantially increased flibanserin exposure and risk of severe hypotension and syncope . Furthermore, flibanserin is contraindicated in patients with hepatic impairment because of substantially increased flibanserin exposure and risk of severe hypotension and syncope .
Safety and Hazards
Flibanserin may cause very low blood pressure resulting in dizziness, lightheadedness, and fainting . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
将来の方向性
Flibanserin is a novel pharmacological agent for treating acquired, generalized HSDD in premenopausal women . The flibanserin medication guide provides specific instructions to educate patients on safe alcohol consumption while taking flibanserin, aiming to mitigate the risk of hypotension and syncope .
特性
IUPAC Name |
3-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]-1H-benzimidazol-2-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N4O.ClH/c21-20(22,23)15-4-3-5-16(14-15)26-11-8-25(9-12-26)10-13-27-18-7-2-1-6-17(18)24-19(27)28;/h1-7,14H,8-13H2,(H,24,28);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGAGFLQFMFCIHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C3=CC=CC=C3NC2=O)C4=CC=CC(=C4)C(F)(F)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClF3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
147359-76-0 | |
Record name | Flibanserin hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147359760 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FLIBANSERIN HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96XTC36K1B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。